molecular formula C16H22N2O2S B2755766 (E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide CAS No. 2380195-73-1

(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B2755766
CAS No.: 2380195-73-1
M. Wt: 306.42
InChI Key: GIIIUDABHLDAOH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide, also known as CTAP, is a compound that has been widely studied for its potential use in scientific research. It is a selective antagonist of the μ-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTAP has been shown to have several potential applications in the fields of neuroscience, pharmacology, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

Compounds containing morpholine moieties have been synthesized through various methods, demonstrating the versatility and importance of these structures in medicinal chemistry and materials science. For example, the one-pot Biginelli synthesis has been utilized to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing an efficient method for generating compounds with potential therapeutic applications (Bhat et al., 2018). Additionally, enaminones and their derivatives have been synthesized from cyclic beta-dicarbonyl precursors, with some showing potent anticonvulsant activity, highlighting their potential in developing new treatments for neurological disorders (Edafiogho et al., 1992).

Structural Analysis and Molecular Insight

The structural analysis of compounds with morpholine and related groups offers insights into their potential biological activity and interactions with biological targets. For instance, the diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, involving reactions with morpholine, has demonstrated the importance of structural configuration in determining the compounds' properties and reactivities (Liu et al., 2014). Moreover, nucleophilic behaviors of 1-substituted morpholino ethenes have been explored, revealing diverse reactivity patterns that could be leveraged in designing new chemical entities with specific functions (Ferri et al., 1978).

Potential Applications

The applications of compounds containing morpholine groups extend into various areas of research, including the development of new materials and bioactive molecules. For example, the synthesis of polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives has potential implications for creating novel polymers with specific biological activities (Veld et al., 1992). Additionally, compounds like N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes have been synthesized and studied for their antifungal activities, indicating the broad utility of morpholine derivatives in developing new antifungal agents (Weiqun et al., 2005).

Properties

IUPAC Name

(E)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c19-15(5-4-14-3-1-12-21-14)17-13-16(6-2-7-16)18-8-10-20-11-9-18/h1,3-5,12H,2,6-11,13H2,(H,17,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIIUDABHLDAOH-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C=CC2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)(CNC(=O)/C=C/C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.